Product packaging for 2-Ethylpyrimidine-5-carbaldehyde(Cat. No.:CAS No. 205518-89-4)

2-Ethylpyrimidine-5-carbaldehyde

Cat. No.: B1364251
CAS No.: 205518-89-4
M. Wt: 136.15 g/mol
InChI Key: CBKMQAVGQAQPJI-UHFFFAOYSA-N
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Description

Significance of Pyrimidine (B1678525) Derivatives in Contemporary Chemical Sciences

Pyrimidine derivatives are of paramount importance due to their diverse biological activities and wide-ranging applications. The pyrimidine core is integral to the structure of nucleobases like cytosine, thymine, and uracil, which are fundamental components of DNA and RNA. researchgate.net This natural precedent has spurred the development of a multitude of synthetic pyrimidine derivatives with therapeutic potential. researchgate.net

The versatility of the pyrimidine scaffold allows for extensive chemical modifications, leading to a broad spectrum of pharmacological effects. Researchers have successfully synthesized pyrimidine derivatives exhibiting anticancer, antimicrobial, anti-inflammatory, antiviral, and cardiovascular properties. gsconlinepress.comgsconlinepress.comorientjchem.org The ability to introduce various substituents at different positions on the pyrimidine ring enables fine-tuning of their biological and physical properties, making them attractive targets for medicinal chemists. gsconlinepress.comorientjchem.org For instance, the presence of an amino group at the C-2 position has been shown to enhance antibacterial activity. researchgate.net

Overview of Pyrimidine-5-carbaldehyde (B119791) Derivatives in Synthetic and Medicinal Chemistry

Within the extensive family of pyrimidines, derivatives bearing a carbaldehyde (or formyl) group at the 5-position are particularly valuable synthetic intermediates. researchgate.netacs.orgtandfonline.com The aldehyde functionality serves as a versatile handle for a wide array of chemical transformations, allowing for the construction of more complex molecular architectures. researchgate.net

The synthesis of pyrimidine-5-carbaldehydes can be achieved through various methods, including the Reimer-Tiemann reaction and the Vilsmeier-Haack reaction. growingscience.comacs.org One-pot syntheses from bromo-pyrimidines via metal-halogen exchange have also been reported, offering an efficient route to these compounds. tandfonline.com

These aldehyde derivatives are crucial precursors for creating diverse libraries of substituted pyrimidines. They can undergo reactions such as Wittig olefination, aldol (B89426) condensation, and the formation of Schiff bases, leading to a variety of functionalized pyrimidines. mdpi.comshd-pub.org.rs For example, 2-amino-4,6-dichloropyrimidine-5-carbaldehyde (B1266952) has been used as a starting material for the synthesis of pyrimidine-based chalcones and other substituted pyrimidines through nucleophilic aromatic substitution (SNAr) reactions. mdpi.com

Research Trajectories for 2-Ethylpyrimidine-5-carbaldehyde and Related Analogs

The specific compound, this compound, represents a distinct entity within the pyrimidine-5-carbaldehyde class. The presence of the ethyl group at the 2-position influences its electronic and steric properties, which in turn can affect its reactivity and biological activity.

Research on this compound and its analogs is likely to follow several key trajectories:

Synthesis of Novel Derivatives: The aldehyde group is a prime site for derivatization. Research will likely focus on its conversion to other functional groups to create novel compounds. This could involve reactions to form imines, oximes, hydrazones, and carbon-carbon bonds through various coupling reactions.

Exploration of Biological Activity: Given the broad biological significance of pyrimidines, new derivatives of this compound will be screened for a range of biological activities. This includes exploring their potential as anticancer, antimicrobial, or anti-inflammatory agents. For instance, 2,5-substituted pyrimidines have been investigated as binders for gankyrin, a protein overexpressed in some cancers. nih.gov

Development of Synthetic Methodologies: Researchers may focus on developing more efficient and environmentally friendly methods for the synthesis of this compound and its derivatives. This could involve the use of novel catalysts or one-pot reaction strategies. shd-pub.org.rs

Structure-Activity Relationship (SAR) Studies: By systematically modifying the structure of this compound and evaluating the biological activity of the resulting analogs, researchers can establish structure-activity relationships. This knowledge is crucial for the rational design of more potent and selective compounds.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H8N2O B1364251 2-Ethylpyrimidine-5-carbaldehyde CAS No. 205518-89-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-ethylpyrimidine-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O/c1-2-7-8-3-6(5-10)4-9-7/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBKMQAVGQAQPJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC=C(C=N1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70390283
Record name 2-Ethylpyrimidine-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70390283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

205518-89-4
Record name 2-Ethylpyrimidine-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70390283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 2 Ethylpyrimidine 5 Carbaldehyde and Its Derivatives

Strategies for the Direct Introduction of the Carbaldehyde Moiety onto the Pyrimidine (B1678525) Ring

The direct formylation of a 2-ethylpyrimidine (B2674074) core represents a straightforward approach to 2-ethylpyrimidine-5-carbaldehyde. This typically involves electrophilic substitution reactions where the pyrimidine ring's inherent nucleophilicity is exploited.

Vilsmeier-Haack Formylation Approaches and Mechanistic Considerations

The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heterocyclic compounds. organic-chemistry.orgchemeurope.comwikipedia.org The reaction utilizes a Vilsmeier reagent, typically a chloroiminium salt, which is generated in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and a dehydrating agent like phosphorus oxychloride (POCl₃) or thionyl chloride. wikipedia.orgchemistrysteps.comslideshare.net

The mechanism of the Vilsmeier-Haack reaction involves the formation of the electrophilic Vilsmeier reagent, which then undergoes electrophilic attack by the electron-rich pyrimidine ring. The resulting iminium ion intermediate is subsequently hydrolyzed during the workup to yield the desired aldehyde. chemeurope.comwikipedia.org The reactivity of the substrate is crucial, and the Vilsmeier-Haack reaction generally works well with aromatic compounds bearing electron-donating groups. chemistrysteps.com

In the context of pyrimidine synthesis, the Vilsmeier-Haack reaction has been successfully employed for the formylation of activated pyrimidine systems. For instance, 2-methylpyrimidine-4,6-diol has been formylated at the 5-position to yield 4,6-dihydroxy-2-methylpyrimidine-5-carbaldehyde. mdpi.com This demonstrates the feasibility of formylating the C-5 position of the pyrimidine ring, which is activated by the electron-donating hydroxy groups. For 2-ethylpyrimidine, the ethyl group at the 2-position is a weak activating group, and thus the success of the Vilsmeier-Haack formylation would depend on the presence of other activating substituents on the pyrimidine ring.

Table 1: Vilsmeier-Haack Reaction Conditions for Pyrimidine Derivatives

SubstrateReagentsSolventTemperatureProductReference
2-Methylpyrimidine-4,6-diolPOCl₃, DMFBenzeneReflux4,6-Dihydroxy-2-methylpyrimidine-5-carbaldehyde mdpi.com
2-Methylpyrimidine-4,6-diolPOCl₃, DMFDMF80 °C4,6-Dihydroxy-2-methylpyrimidine-5-carbaldehyde mdpi.com
2-Methylpyrimidine-4,6-diolPOCl₃, DMFo-Xylene100 °C4,6-Dihydroxy-2-methylpyrimidine-5-carbaldehyde mdpi.com

Metal-Halogen Exchange and Subsequent Formylation Reactions

Metal-halogen exchange is a fundamental and versatile method in organometallic chemistry for the preparation of organometallic reagents, particularly organolithium compounds. commonorganicchemistry.com This reaction involves the exchange of a halogen atom (typically bromine or iodine) on an organic substrate with a metal from an organometallic reagent, most commonly an alkyllithium such as n-butyllithium. The resulting organolithium species can then be quenched with an electrophile to introduce a wide range of functional groups.

For the synthesis of this compound, this strategy would involve the use of a 2-ethyl-5-halopyrimidine as the starting material. Treatment of this substrate with an organolithium reagent at low temperature would generate the corresponding 2-ethyl-5-lithiopyrimidine. This highly reactive intermediate can then be formylated by quenching the reaction with a suitable formylating agent, such as N,N-dimethylformamide (DMF). commonorganicchemistry.com

A notable example of this approach is the one-pot synthesis of pyrimidine-5-carboxaldehyde from 5-bromopyrimidine (B23866). tandfonline.com In this procedure, the 5-bromopyrimidine undergoes a metal-halogen exchange with an alkyllithium reagent to form 5-lithiopyrimidine, which is then reacted with a formate (B1220265) ester to yield the aldehyde. tandfonline.com This methodology is directly applicable to the synthesis of this compound, provided that the corresponding 2-ethyl-5-bromopyrimidine is available. The Barbier-type halogen-lithium exchange, where the metal exchange occurs in the presence of the electrophile, has also been shown to be effective for the synthesis of pyrimidine aldehydes. mq.edu.au

Table 2: Synthesis of Pyrimidine Aldehydes via Metal-Halogen Exchange

Starting MaterialReagentsFormylating AgentProductReference
5-Bromopyrimidinen-ButyllithiumEthyl formatePyrimidine-5-carboxaldehyde tandfonline.com
5-Bromo-2-iodopyrimidinen-ButyllithiumEthyl orthoformate2-Iodopyrimidine-5-carbaldehyde mq.edu.au

Synthesis via Ring-Closure Reactions Incorporating Pyrimidine-5-carbaldehyde (B119791) Precursors

An alternative to the direct functionalization of a preformed pyrimidine ring is the construction of the heterocyclic system with the desired aldehyde group, or a precursor, already incorporated into one of the building blocks. This approach often offers greater control over the substitution pattern of the final product.

Multicomponent Reactions (MCRs) for Pyrimidine Framework Construction

Multicomponent reactions (MCRs) are powerful synthetic tools that allow for the formation of complex molecules from three or more starting materials in a single synthetic operation. nih.govmdpi.com These reactions are highly atom-economical and offer a convergent and efficient route to diverse molecular scaffolds. The Biginelli reaction, a well-known MCR, is a classic example used for the synthesis of dihydropyrimidinones, which can be subsequently oxidized to pyrimidines. ias.ac.in

While the direct synthesis of this compound via a one-pot MCR is not explicitly reported, several MCRs provide access to closely related pyrimidine-5-carbonitriles and pyrimidine-5-carboxylates. ias.ac.inderpharmachemica.com For instance, the reaction of an aldehyde, a β-ketoester, and urea (B33335) or thiourea (B124793) can yield dihydropyrimidine-5-carboxylates. derpharmachemica.com Similarly, pyrimidine-5-carbonitriles can be synthesized through the reaction of an aldehyde, malononitrile, and a urea or thiourea derivative. ias.ac.in These nitrile and ester functionalities can then be converted to the desired carbaldehyde through established chemical transformations, such as reduction.

A theoretical study on the aqueous-phase multicomponent reaction for the synthesis of pyrido[2,3-d]pyrimidines highlighted the initial Knoevenagel condensation as a key step. nih.gov This suggests that by carefully choosing the starting components, it is possible to construct a pyrimidine ring with a latent aldehyde functionality at the 5-position.

Cyclocondensation and Annulation Strategies for Pyrimidine-Carbaldehyde Synthesis

Cyclocondensation and annulation reactions provide another powerful avenue for the synthesis of the pyrimidine ring system. These methods involve the formation of the heterocyclic ring through the reaction of two or more precursors, where at least one contains a pre-installed fragment of the final ring.

A notable example of this approach is the synthesis of pyrimidine-5-carbaldehydes from α-formylaroylketene dithioacetals. researchgate.net In this method, amidines are reacted with α-formylaroylketene dithioacetals in a suitable solvent like DMF or acetonitrile (B52724) to afford the corresponding pyrimidine-5-carbaldehydes. researchgate.net By using propionamidine as the amidine component, this reaction could potentially lead directly to this compound.

Furthermore, [3+3] annulation-oxidation sequences between α,β-unsaturated ketones and amidines have been developed for the synthesis of substituted pyrimidines. researchgate.netmdpi.com Similarly, [5+1] annulation of enamidines with a C1 unit like N,N-dimethylformamide dialkyl acetals can also yield pyrimidine derivatives. researchgate.netmdpi.com These strategies offer a high degree of flexibility in the substitution pattern of the resulting pyrimidine ring.

Derivatization Strategies for this compound

The aldehyde functionality in this compound is a versatile handle for a wide range of chemical transformations, allowing for the synthesis of a diverse library of derivatives. Common reactions of the aldehyde group include oxidation, reduction, and carbon-carbon bond-forming reactions.

Oxidation and Reduction: The aldehyde group can be readily oxidized to a carboxylic acid using standard oxidizing agents like potassium permanganate (B83412) or chromium trioxide. Conversely, reduction of the aldehyde to a primary alcohol can be achieved using reducing agents such as sodium borohydride (B1222165) or lithium aluminum hydride.

Carbon-Carbon Bond Formation:

Knoevenagel Condensation: This reaction involves the condensation of the aldehyde with an active methylene (B1212753) compound, such as malononitrile, cyanoacetamide, or ethyl cyanoacetate, typically in the presence of a base catalyst. bas.bgwikipedia.org This reaction is highly useful for the synthesis of α,β-unsaturated products, which are valuable intermediates in organic synthesis. wikipedia.org The Knoevenagel condensation can often be performed under environmentally friendly conditions, for example, in a water-ethanol mixture at room temperature. bas.bg The Doebner modification of the Knoevenagel condensation uses pyridine (B92270) as a solvent and is particularly useful when one of the activating groups on the nucleophile is a carboxylic acid, leading to decarboxylation. wikipedia.orgorganic-chemistry.org

Wittig Reaction: The Wittig reaction provides a powerful method for the conversion of aldehydes into alkenes. organic-chemistry.orgmasterorganicchemistry.comwikipedia.orglibretexts.org The reaction involves the treatment of the aldehyde with a phosphonium (B103445) ylide (Wittig reagent). The stereochemical outcome of the Wittig reaction is dependent on the nature of the ylide; stabilized ylides generally lead to (E)-alkenes, while non-stabilized ylides favor the formation of (Z)-alkenes. organic-chemistry.org The Wittig reaction is advantageous because the position of the newly formed double bond is fixed. libretexts.org

Reductive Amination: The aldehyde group can also be converted to an amine through reductive amination. This typically involves the initial formation of an imine or enamine by reaction with a primary or secondary amine, followed by in situ reduction with a reducing agent like sodium cyanoborohydride or sodium triacetoxyborohydride.

Table 3: Potential Derivatization Reactions of this compound

Reaction TypeReagentsProduct Type
OxidationKMnO₄ or CrO₃Carboxylic acid
ReductionNaBH₄ or LiAlH₄Primary alcohol
Knoevenagel CondensationMalononitrile, baseα,β-Unsaturated nitrile
Wittig ReactionPhosphonium ylideAlkene
Reductive AminationPrimary/secondary amine, reducing agentAmine

Aldehyde Functional Group Transformations

The aldehyde functional group at the C5 position of the pyrimidine ring is a versatile handle for a variety of chemical transformations. These reactions allow for the extension of the carbon skeleton and the introduction of new functional groups, leading to the synthesis of a wide array of derivatives.

One of the key transformations of the aldehyde group is the Claisen-Schmidt condensation. This reaction typically involves the base-catalyzed reaction of an aldehyde with a ketone to form a chalcone. For instance, pyrimidine-based chalcones have been synthesized by reacting a substituted pyrimidine-5-carbaldehyde with an acetophenone (B1666503) in the presence of sodium hydroxide (B78521) and ethanol, with the mixture being refluxed for several hours. mdpi.com This method provides a direct route to α,β-unsaturated ketone derivatives.

Another significant transformation is the reaction of the aldehyde with amine derivatives to form imines or related compounds. For example, the aldehyde can be condensed with hydrazine (B178648) derivatives or thiosemcarbazide. nih.govgoogle.com The reaction of a carboxaldehyde with thiosemicarbazide (B42300) typically proceeds in high yield to produce the corresponding thiosemicarbazone. google.com These transformations are fundamental in building more complex heterocyclic systems fused to the pyrimidine ring.

Table 1: Examples of Aldehyde Functional Group Transformations

Starting MaterialReagent(s)Product TypeReaction ConditionsReference
2-Amino-4-chloro-6-(ethyl(phenyl)amino)pyrimidine-5-carbaldehydeAcetophenone, Sodium Hydroxide (NaOH)Pyrimidine-based ChalconeEthanol, Reflux mdpi.com
5-Formyl-6-aminopyrimidine-2,4-(1H, 3H)-dionep-AminoacetophenoneImine derivativeNot specified nih.gov
5-Formyl-6-aminopyrimidine-2,4-(1H, 3H)-dioneThiosemicarbazideTriazolyl-pyrimidineCyclocondensation nih.gov
2-Carboxaldehyde derivativeThiosemicarbazideThiosemicarbazoneHigh yield google.com

This table is interactive and can be sorted by clicking on the column headers.

Substitutions on the Pyrimidine Ring System

The pyrimidine ring itself is susceptible to various substitution reactions, particularly when activated by electron-withdrawing groups or when containing suitable leaving groups like halogens. Nucleophilic aromatic substitution (SNAr) is a prominent mechanism for introducing new substituents onto the pyrimidine core.

Research on 2-amino-4,6-dichloropyrimidine-5-carbaldehyde (B1266952) has demonstrated the feasibility of selective SNAr reactions. mdpi.comresearchgate.net The chlorine atoms at positions C4 and C6 are susceptible to displacement by nucleophiles. For example, treatment with secondary amines like indoline (B122111) in the presence of sodium hydroxide and an alcohol solvent (methanol or ethanol) at room temperature leads to the substitution of one of the chlorine atoms by the amine (amination) and the other by an alkoxy group from the solvent (solvolysis). mdpi.comresearchgate.net

The reactivity of the pyrimidine ring is influenced by the nitrogen atoms within the ring, which decrease electron density and help stabilize the anionic intermediates formed during the SNAr reaction. mdpi.comresearchgate.net This inherent electronic property makes halopyrimidines valuable precursors for building a variety of substituted pyrimidine derivatives. researchgate.net The ability to control the substitution pattern by carefully selecting reagents and reaction conditions is a key aspect of synthesizing targeted pyrimidine compounds.

Table 2: Examples of Substitutions on the Pyrimidine Ring

Starting MaterialReagent(s)Product TypeReaction ConditionsReference
2-Amino-4,6-dichloropyrimidine-5-carbaldehydeIndoline, Sodium Hydroxide (NaOH)2-Amino-4-(indolin-1-yl)-6-alkoxypyrimidine-5-carbaldehydeEthanol or Methanol, Room Temp. mdpi.comresearchgate.net
2,4-DichloropyrimidinesVarious nucleophiles2-Substituted pyrimidinesRegioselective dechlorination researchgate.net
Halogenated pyrimidinesGrignard reagents, Aryl/Heteroaryl groupsAryl- or Heteroaryl-substituted pyrimidinesCross-coupling reactions researchgate.net
Halogenated pyrimidinesAmines, AlkoxidesAmino- or Alkoxy-substituted pyrimidinesSNAr reaction researchgate.net

This table is interactive and can be sorted by clicking on the column headers.

Reactivity and Mechanistic Investigations of 2 Ethylpyrimidine 5 Carbaldehyde

Nucleophilic Addition Reactions at the Carbaldehyde Carbon

The carbonyl carbon of the aldehyde group in 2-ethylpyrimidine-5-carbaldehyde is electrophilic and serves as a prime target for nucleophilic attack. masterorganicchemistry.comyoutube.com This fundamental reaction proceeds via the addition of a nucleophile to the carbonyl carbon, which results in the conversion of the carbon's hybridization from sp² to sp³ and the formation of a tetrahedral alkoxide intermediate. fiveable.melibretexts.orglibretexts.org The subsequent fate of this intermediate depends on the reaction conditions and the nature of the nucleophile.

Key nucleophilic addition reactions include:

Grignard Reaction: The addition of organomagnesium halides (Grignard reagents) to the carbaldehyde leads to the formation of secondary alcohols after acidic workup. organic-chemistry.orgpressbooks.pub The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon, forming a new carbon-carbon bond. pressbooks.pubmasterorganicchemistry.com For instance, reacting this compound with a Grignard reagent like methylmagnesium bromide would yield 1-(2-ethylpyrimidin-5-yl)ethanol.

Wittig Reaction: This reaction provides a powerful method for converting the aldehyde into an alkene by reacting it with a phosphorus ylide (Wittig reagent). masterorganicchemistry.comwikipedia.orglibretexts.org The reaction proceeds through a betaine (B1666868) or oxaphosphetane intermediate, which then collapses to form the alkene and a stable triphenylphosphine (B44618) oxide byproduct. organic-chemistry.orgmnstate.edu The stereochemical outcome of the Wittig reaction is influenced by the nature of the ylide used. wikipedia.orgorganic-chemistry.org

ReactionNucleophile/ReagentIntermediateFinal Product
Grignard ReactionR-MgX (e.g., CH₃MgBr)Tetrahedral AlkoxideSecondary Alcohol
Wittig ReactionPh₃P=CHR (Phosphorus Ylide)OxaphosphetaneAlkene
Cyanohydrin FormationHCN / ⁻CNTetrahedral AlkoxideCyanohydrin
Hydride ReductionNaBH₄ or LiAlH₄Tetrahedral AlkoxidePrimary Alcohol

Oxidation and Reduction Pathways of the Aldehyde Group

The aldehyde functional group of this compound can readily undergo both oxidation and reduction, providing pathways to other important functional groups.

Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid, 2-ethylpyrimidine-5-carboxylic acid. This transformation can be achieved using a variety of oxidizing agents. Common reagents for this purpose include potassium permanganate (B83412) (KMnO₄), chromium trioxide (CrO₃) in the presence of sulfuric acid (Jones reagent), or milder reagents like silver oxide (Ag₂O) in the Tollens' test.

Reduction: Conversely, the aldehyde group can be reduced to a primary alcohol, (2-ethylpyrimidin-5-yl)methanol. This is typically accomplished using hydride-based reducing agents. youtube.com Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reagent often used for this purpose, as is the more powerful lithium aluminum hydride (LiAlH₄). youtube.com

TransformationReagent(s)Product
OxidationKMnO₄ or Jones Reagent (CrO₃/H₂SO₄)2-Ethylpyrimidine-5-carboxylic acid
ReductionNaBH₄ or LiAlH₄(2-Ethylpyrimidin-5-yl)methanol

Electrophilic Aromatic Substitution Patterns on the Pyrimidine (B1678525) Ring

Electrophilic aromatic substitution (SEAr) on the pyrimidine ring is generally challenging due to the ring's electron-deficient nature, a consequence of the two electronegative nitrogen atoms. wikipedia.org The presence of substituents on the ring, however, modulates its reactivity and directs the position of incoming electrophiles. The mechanism involves the attack of the aromatic ring on an electrophile to form a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex, followed by deprotonation to restore aromaticity. wikipedia.orgyoutube.commasterorganicchemistry.com

In this compound, the directing effects of the two substituents must be considered:

2-Ethyl Group: An alkyl group is an activating group and an ortho, para-director due to its electron-donating inductive effect. uci.edu

5-Carbaldehyde Group: The aldehyde group is a deactivating group and a meta-director due to its electron-withdrawing resonance and inductive effects. uci.edu

Transition Metal-Catalyzed Transformations Involving this compound Scaffolds

To achieve substitution on the pyrimidine ring, transition metal-catalyzed cross-coupling reactions are often more effective than classical electrophilic aromatic substitution. thermofisher.com These reactions typically require the starting material to be functionalized with a halide (e.g., 2-ethyl-4-chloro-5-formylpyrimidine).

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a versatile method for forming carbon-carbon bonds by coupling an organohalide with an organoboron compound, such as a boronic acid or ester. wikipedia.orglibretexts.org A halogenated derivative of this compound could be coupled with various aryl or vinyl boronic acids to introduce diverse substituents onto the pyrimidine core. researchgate.netnih.gov The catalytic cycle involves oxidative addition of the halide to the Pd(0) catalyst, transmetalation with the boronic acid, and reductive elimination to yield the product and regenerate the catalyst. wikipedia.orglibretexts.org

Buchwald-Hartwig Amination: This is another powerful palladium-catalyzed reaction used to form carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.orglibretexts.org This method would allow for the introduction of primary or secondary amines onto the pyrimidine scaffold, a common structural motif in pharmaceuticals. rsc.orgmit.edunih.gov The mechanism is similar to the Suzuki coupling, involving oxidative addition, amine coordination and deprotonation, and reductive elimination. wikipedia.org

ReactionCoupling PartnersCatalyst System (Typical)Bond Formed
Suzuki-Miyaura CouplingHalogenated Pyrimidine + Boronic Acid (R-B(OH)₂)Pd(PPh₃)₄, Base (e.g., Na₂CO₃)C-C
Buchwald-Hartwig AminationHalogenated Pyrimidine + Amine (R₂NH)Pd Catalyst + Phosphine Ligand, Base (e.g., NaOtBu)C-N

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry, particularly using Density Functional Theory (DFT), has become an indispensable tool for investigating the mechanisms of complex organic reactions. rsc.org Such studies provide detailed insights into reaction pathways, the structures of intermediates and transition states, and the energetic barriers that govern reaction rates and selectivity. nih.govrsc.org

For reactions involving this compound, computational methods could be applied to:

Model Nucleophilic Addition: Calculate the energy profile for the attack of different nucleophiles on the carbaldehyde, helping to predict reactivity and stereochemical outcomes.

Analyze SEAr Reactivity: Determine the relative energies of the possible sigma-complex intermediates for electrophilic attack at different positions on the pyrimidine ring, thus predicting the most likely site of substitution.

Elucidate Catalytic Cycles: Investigate the elementary steps of transition metal-catalyzed reactions, such as oxidative addition and reductive elimination, to understand the role of the catalyst and ligands and to optimize reaction conditions. nih.gov

While specific computational studies on this compound may not be widely published, research on related pyrimidine and aldehyde systems provides a strong framework for such investigations. ekb.egmdpi.com These theoretical approaches are crucial for rationalizing experimental observations and for the predictive design of new synthetic methodologies. rsc.org

Computational MethodInformation ObtainedApplication to this compound
Density Functional Theory (DFT)Geometries of reactants, products, intermediates, and transition states. Reaction energies and activation barriers.Predicting regioselectivity in SEAr, understanding stereoselectivity in nucleophilic additions.
Time-Dependent DFT (TD-DFT)Electronic excitation energies and UV-Vis spectra.Characterizing electronic properties and transitions.
Natural Bond Orbital (NBO) AnalysisAtomic charges, orbital interactions, and charge delocalization.Analyzing the electronic effects of substituents on reactivity.

Advanced Spectroscopic Characterization Techniques in the Analysis of 2 Ethylpyrimidine 5 Carbaldehyde Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including derivatives of 2-ethylpyrimidine-5-carbaldehyde. Both ¹H and ¹³C NMR provide a wealth of information regarding the chemical environment of individual atoms, allowing for the precise assignment of the molecular structure.

In ¹H NMR spectra of pyrimidine (B1678525) derivatives, the chemical shifts of the protons are influenced by the electron-withdrawing nature of the nitrogen atoms and the nature of the substituents. For a typical pyrimidine ring, proton signals can appear at distinct chemical shifts. For instance, in the parent pyrimidine, the proton at position 2 (H-2) is the most deshielded, followed by H-4 and H-6, with H-5 being the most shielded. The introduction of an ethyl group at the C2 position and a carbaldehyde group at the C5 position on the pyrimidine ring significantly alters the electronic distribution and, consequently, the chemical shifts of the remaining ring protons. The aldehyde proton itself will appear as a distinct singlet in the downfield region of the spectrum.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. The chemical shifts of the carbon atoms in the pyrimidine ring are also sensitive to the electronic effects of the substituents. The carbonyl carbon of the aldehyde group will exhibit a characteristic resonance at a low field.

The analysis of coupling constants between adjacent protons provides valuable information about the connectivity of the atoms. For example, the coupling between the methylene (B1212753) protons of the ethyl group and the methyl protons will appear as a characteristic quartet and triplet, respectively. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are often employed to unambiguously assign all proton and carbon signals, especially in more complex derivatives. nih.gov

Below is a representative table of expected ¹H and ¹³C NMR chemical shifts for this compound based on general principles and data for related pyrimidine derivatives. nih.govcdnsciencepub.comchemicalbook.com

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
H-4/H-6~8.8 - 9.3~155 - 160
CHO~9.8 - 10.2~185 - 195
CH₂ (ethyl)~2.8 - 3.2 (quartet)~25 - 30
CH₃ (ethyl)~1.2 - 1.5 (triplet)~10 - 15
C-2-~165 - 170
C-5-~130 - 135

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and investigating the fragmentation pathways of this compound and its derivatives. sapub.org High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can confirm the elemental composition of the molecule. researchgate.netnih.gov

The electron ionization (EI) mass spectrum of this compound would be expected to show a prominent molecular ion peak (M⁺). The fragmentation pattern is dictated by the stability of the resulting ions and neutral fragments. Common fragmentation pathways for such compounds include:

Loss of the formyl radical (•CHO): This results in a fragment ion at [M-29]⁺.

Loss of the ethyl radical (•CH₂CH₃): This leads to a fragment ion at [M-29]⁺.

Cleavage of the pyrimidine ring: This can result in a variety of smaller fragment ions, providing further structural information.

The relative intensities of these fragment ions can provide clues about the stability of different parts of the molecule. sapub.org

A hypothetical fragmentation pattern for this compound is presented in the table below.

Fragment Ion m/z (Mass-to-Charge Ratio) Proposed Structure/Loss
[C₇H₈N₂O]⁺136Molecular Ion (M⁺)
[C₆H₈N₂]⁺108[M - CO]⁺
[C₆H₇N₂O]⁺121[M - CH₃]⁺
[C₅H₅N₂O]⁺109[M - C₂H₅]⁺
[C₆H₈N₂]⁺107[M - CHO]⁺

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule by analyzing their characteristic vibrational modes. nih.govresearchgate.netacs.org For this compound, these techniques can confirm the presence of the aldehyde and the substituted pyrimidine ring.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show strong absorption bands corresponding to the stretching vibrations of its functional groups. vscht.czpressbooks.pub

C=O Stretch (aldehyde): A strong, sharp absorption band is expected in the region of 1700-1730 cm⁻¹.

C-H Stretch (aldehyde): Two weak to medium bands are characteristic for the aldehyde C-H stretch, typically appearing around 2820 cm⁻¹ and 2720 cm⁻¹. pressbooks.pub

C=N and C=C Stretch (pyrimidine ring): These vibrations will give rise to a series of bands in the 1400-1600 cm⁻¹ region.

C-H Stretch (aromatic and aliphatic): Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aliphatic C-H stretching from the ethyl group will be observed just below 3000 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. Due to the different selection rules, some vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa. For instance, the symmetric breathing mode of the pyrimidine ring is often a strong and characteristic band in the Raman spectrum. researchgate.netmdpi.comacs.org

The table below summarizes the expected characteristic vibrational frequencies for this compound. researchgate.netnih.govcore.ac.uk

Vibrational Mode Expected IR Frequency (cm⁻¹) Expected Raman Frequency (cm⁻¹)
Aldehyde C=O Stretch1700 - 1730 (Strong)Variable
Aldehyde C-H Stretch2820 & 2720 (Weak-Medium)Variable
Pyrimidine Ring C=N/C=C Stretches1400 - 1600 (Medium-Strong)1400 - 1600 (Medium-Strong)
Aromatic C-H Stretch> 3000 (Weak-Medium)> 3000 (Weak-Medium)
Aliphatic C-H Stretch (ethyl)< 3000 (Medium-Strong)< 3000 (Medium-Strong)
Pyrimidine Ring BreathingVariableStrong, characteristic band

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one. For this compound, the principal electronic transitions are expected to be π → π* and n → π*.

π → π Transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are typically high-energy transitions and result in strong absorption bands in the UV region, often below 300 nm for pyrimidine derivatives.

n → π Transitions:* These transitions involve the excitation of a non-bonding electron (from the nitrogen atoms or the oxygen of the carbonyl group) to a π* antibonding orbital. These are lower energy transitions and result in weaker absorption bands at longer wavelengths, often in the near-UV region (300-400 nm).

The position and intensity of these absorption bands can be influenced by the solvent polarity and the presence of other substituents on the pyrimidine ring.

A summary of expected UV-Vis absorption data for this compound is provided below.

Electronic Transition Expected λmax (nm) Molar Absorptivity (ε)
π → π~240 - 280High
n → π~300 - 350Low

X-ray Crystallography for Solid-State Structural Determination of Pyrimidine-Carbaldehyde Derivatives

Computational Chemistry and Theoretical Modeling of 2 Ethylpyrimidine 5 Carbaldehyde

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic properties and geometries of molecules. researchgate.net By calculating the electron density, DFT can accurately predict molecular structures, vibrational frequencies, and electronic characteristics, which are crucial for understanding reactivity.

For 2-Ethylpyrimidine-5-carbaldehyde, DFT calculations, typically using a basis set such as B3LYP/6-31+G(d,p), can determine the optimized molecular geometry, identifying bond lengths, bond angles, and dihedral angles corresponding to the molecule's minimum energy state. scirp.org These geometric parameters are fundamental to understanding the molecule's stability and spatial arrangement.

Furthermore, DFT is employed to calculate the distribution of electronic charge across the molecule. This reveals the electrophilic and nucleophilic sites, which are key to predicting how the molecule will interact with other reagents. For instance, the electron-withdrawing nature of the pyrimidine (B1678525) ring and the carbaldehyde group influences the charge distribution, making certain atoms more susceptible to attack. The results of such calculations can guide the synthesis of new derivatives by predicting the most probable sites for chemical reactions. researchgate.net

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. mdpi.com These simulations provide a dynamic view of molecular behavior, offering insights into conformational flexibility and intermolecular interactions that are not apparent from static models. An MD simulation for this compound would involve placing the molecule in a simulated environment (e.g., a solvent box) and calculating the forces between atoms to model their motion according to the laws of physics. mdpi.com

A primary application of MD is conformational analysis. The ethyl and carbaldehyde groups attached to the pyrimidine ring can rotate, leading to different spatial arrangements or conformers. MD simulations can explore the potential energy surface of the molecule to identify the most stable conformers and the energy barriers between them.

Quantum Chemical Parameters (e.g., HOMO-LUMO, MEP, NBO) and Their Correlation with Reactivity

Quantum chemical calculations provide several key parameters that describe a molecule's electronic structure and reactivity. These descriptors are derived from the molecular orbitals calculated using methods like DFT.

HOMO-LUMO Analysis : The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. scirp.orgmdpi.com The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of molecular stability and reactivity. acadpubl.eu A small energy gap suggests high chemical reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. mdpi.com For this compound, a smaller gap would imply greater potential for participation in chemical reactions.

Molecular Electrostatic Potential (MEP) : An MEP map provides a visual representation of the charge distribution on the surface of a molecule. acadpubl.eu It uses a color scale to indicate regions of negative electrostatic potential (electron-rich, prone to electrophilic attack) and positive electrostatic potential (electron-poor, prone to nucleophilic attack). acadpubl.euresearchgate.net For this compound, the MEP would likely show negative potential around the nitrogen atoms of the pyrimidine ring and the oxygen atom of the carbaldehyde group, identifying these as sites for electrophilic interaction.

Natural Bond Orbital (NBO) Analysis : NBO analysis examines the interactions between filled and vacant orbitals within a molecule. researchgate.net It provides detailed information about charge transfer, hyperconjugative interactions, and the delocalization of electron density. This analysis helps to rationalize the stability of certain conformations and the nature of the bonding within the molecule. researchgate.net

Table 1: Hypothetical Quantum Chemical Parameters for this compound
ParameterCalculated ValueSignificance
$E_{HOMO}$-7.2 eVIndicates electron-donating capability. scirp.org
$E_{LUMO}$-2.5 eVIndicates electron-accepting capability. scirp.org
HOMO-LUMO Gap ($\Delta E$)4.7 eVCorrelates with chemical reactivity and kinetic stability. acadpubl.eu
Chemical Hardness ($\eta$)2.35 eVMeasures resistance to charge transfer. scirp.org
Electronegativity ($\chi$)4.85 eVDescribes the power to attract electrons. acadpubl.eu

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) Studies for Pyrimidine-Carbaldehyde Derivatives

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) studies are computational techniques used to correlate the chemical structure of a series of compounds with their biological activity. nih.gov These methods are fundamental in medicinal chemistry for optimizing lead compounds and designing new molecules with enhanced potency.

In a QSAR study involving pyrimidine-carbaldehyde derivatives, a series of analogues of this compound would be synthesized and tested for a specific biological activity (e.g., anticancer, larvicidal, or antileishmanial activity). scielo.brresearchgate.net Various molecular descriptors, which are numerical representations of the physicochemical properties of the molecules, are then calculated. These can include steric, electronic, and hydrophobic parameters. researchgate.net Statistical methods, such as multiple linear regression (MLR), are used to build a mathematical model that relates these descriptors to the observed biological activity. nih.govscielo.br

The resulting QSAR model can:

Predict the activity of new, unsynthesized compounds. researchgate.net

Identify the key molecular features that are either beneficial or detrimental to the biological activity. researchgate.net For example, a model might reveal that increasing hydrophobicity or adding an electron-donating group at a specific position on the pyrimidine ring enhances activity. scielo.br

SAR provides a more qualitative analysis, identifying general trends. For instance, it might be observed that replacing the ethyl group with a larger alkyl group decreases activity, suggesting a steric hindrance at the target site. These insights are invaluable for the rational design of more effective pyrimidine-based therapeutic agents. researchgate.net

Table 2: Common Descriptors Used in QSAR Models for Pyrimidine Derivatives
Descriptor TypeExample DescriptorsInformation Provided
ElectronicDipole moment, Atomic chargesDescribes charge distribution and polar interactions.
StericMolecular weight, Molar refractivityRelates to the size and shape of the molecule. scielo.br
HydrophobicLogP (Partition coefficient)Indicates how the molecule distributes between water and an organic solvent. scielo.br
TopologicalWiener index, Connectivity indicesDescribes the branching and connectivity of the molecular structure.
3D DescriptorsHydrophobic polar surface area3D structural features influencing interactions. researchgate.net

In Silico Screening and Drug Design Principles Applied to Pyrimidine Carbaldehydes

In silico screening, also known as virtual screening, uses computational methods to search large libraries of compounds to identify those that are most likely to bind to a drug target, typically a protein or enzyme. biotech-asia.org Pyrimidine carbaldehydes, including this compound, can serve as scaffolds or starting points for such screening efforts.

The process often begins with molecular docking, a technique that predicts the preferred orientation of a molecule when bound to another to form a stable complex. nih.gov For example, if targeting a specific enzyme implicated in a disease, a library of pyrimidine-carbaldehyde derivatives can be docked into the active site of the enzyme. The docking results are scored based on factors like binding energy, which estimates the affinity of the compound for the target. nih.gov Compounds with the best scores are considered "hits" and are prioritized for synthesis and experimental testing. researchgate.net

Beyond docking, other in silico methods are crucial in modern drug design:

Pharmacophore Modeling : This involves identifying the essential 3D arrangement of functional groups (e.g., hydrogen bond donors/acceptors, hydrophobic centers) required for biological activity. This pharmacophore model can then be used to screen databases for molecules that match this spatial arrangement.

ADME/Tox Prediction : Computational models are used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as the potential toxicity (Tox) of drug candidates. mdpi.com This early assessment helps to eliminate compounds that are likely to fail later in the drug development process due to poor pharmacokinetics or toxicity. biotech-asia.orgresearchgate.net

By applying these in silico tools to pyrimidine carbaldehydes, researchers can accelerate the discovery of new drug candidates, reduce the costs associated with experimental screening, and design molecules with a higher probability of success. researchgate.netmdpi.com

Pharmacological and Biological Investigations of 2 Ethylpyrimidine 5 Carbaldehyde Analogs

Antimicrobial Activities of Pyrimidine-5-carbaldehyde (B119791) Derivatives

Derivatives built upon the pyrimidine-5-carbaldehyde framework have demonstrated considerable efficacy against a spectrum of microbial pathogens, including bacteria, fungi, and viruses.

Antibacterial Efficacy and Mechanistic Insights

A variety of pyrimidine (B1678525) derivatives have been synthesized and evaluated for their antibacterial properties against both Gram-positive and Gram-negative bacteria. nih.govresearchgate.net Research has shown that certain analogs exhibit potent inhibitory effects, sometimes comparable or superior to standard antibiotics. uni-saarland.desemanticscholar.org For instance, a series of 5-aryl-N2,N4-dibutylpyrimidine-2,4-diamine compounds were developed, with one derivative featuring a 4-chlorophenyl substituent (compound 12) showing a minimum inhibitory concentration (MIC) of 1 µg/mL against a methicillin-resistant and vancomycin-intermediate Staphylococcus aureus (MRSA/VISA) strain (Mu50). uni-saarland.denih.gov This same compound had an MIC of 2 µg/mL against other tested strains, highlighting its broad-spectrum potential. uni-saarland.denih.gov

Another study focused on 2,4,5,6-tetrasubstituted pyrimidines, which were effective in inhibiting both the growth and biofilm formation of Staphylococcus aureus. dntb.gov.ua Similarly, novel pyrimidine derivatives synthesized through Biginelli reaction have shown moderate to good antibacterial activity against pathogens like Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. nih.gov One synthesized compound, 7c, demonstrated particularly strong inhibitory activity against Gram-positive bacteria like Staphylococcus aureus 4220 and Gram-negative bacteria such as Escherichia coli 1924, with a MIC value of 2.4 μmol/L. nih.gov

Mechanistic studies, often supported by computational models, suggest that some of these pyrimidine analogs exert their antibacterial effect by targeting essential microbial enzymes. Molecular docking simulations have indicated that compounds can effectively bind to the active sites of proteins like dihydrofolate reductase (DHFR), a crucial enzyme in nucleotide synthesis. nih.govresearchgate.net This inhibition disrupts the bacterial ability to replicate DNA and proliferate, leading to cell death. nih.gov

Table 1: Antibacterial Activity of Selected Pyrimidine Derivatives

CompoundBacterial StrainMIC ValueReference
Compound 12 S. aureus (Mu50 MRSA/VISA)1 µg/mL uni-saarland.denih.gov
Compound 12 E. coli ΔacrB2 µg/mL uni-saarland.denih.gov
Compound 7c S. aureus 42202.4 µmol/L nih.gov
Compound 7c E. coli 19242.4 µmol/L nih.gov
Compound 1 S. aureus (Mu50 MRSA/VISA)2 µg/mL uni-saarland.de
Compound 1 E. coli ΔacrB4 µg/mL uni-saarland.de

Antifungal Properties

The antifungal potential of pyrimidine-5-carbaldehyde derivatives is also well-documented, particularly in the context of agricultural applications against phytopathogenic fungi. nih.gov Researchers have synthesized and tested various pyrimidine compounds, revealing that many possess significant fungicidal activities. nih.goveijppr.com

In one study, a series of novel pyrimidine derivatives containing an amide moiety were evaluated for their in vitro antifungal activity. nih.gov Two compounds, 5-bromo-2-fluoro-N-(2-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide (5f) and 5-bromo-2-fluoro-N-(3-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide (5o), demonstrated 100% inhibition against Phomopsis sp., outperforming the commercial fungicide Pyrimethanil. nih.gov Notably, compound 5o had an EC50 value of 10.5 μg/ml against Phomopsis sp., which was significantly better than that of Pyrimethanil (32.1 μg/ml). nih.gov

Another investigation showed that a synthesized 4-amino pyrimidine derivative was effective against Candida albicans, producing an inhibition zone of 8mm in a disc diffusion assay. sbbq.org.br Furthermore, some pyrimidine derivatives have shown potent activity against a panel of fourteen different phytopathogenic fungi, with certain compounds being more effective than control fungicides like flumorph and carbendazim. nih.gov

Antiviral Applications

The structural similarity of the pyrimidine core to the nucleobases of DNA and RNA makes its derivatives prime candidates for antiviral drug development. A wide array of pyrimidine-containing compounds have been investigated and patented for their activity against numerous viruses, including influenza virus, herpes virus, human immunodeficiency virus (HIV), and coronaviruses. nih.govresearchgate.netnih.gov

Recent research has highlighted the potential of pyrimido[4,5-d]pyrimidines as effective antiviral agents. mdpi.com Specifically, certain compounds from this class, particularly those with a cyclopropylamino group, showed remarkable efficacy against human coronavirus 229E (HCoV-229E). mdpi.com This suggests that the pyrimidine scaffold is a valuable framework for designing novel inhibitors against human coronaviruses. mdpi.com The broad-spectrum antiviral activity reported for pyrimidine derivatives underscores their importance as a versatile platform for discovering new treatments for viral infections. nih.govresearchgate.net

Anticancer and Cytotoxic Potentials

The role of pyrimidine analogs in oncology is significant, with many derivatives showing potent cytotoxic activity against a variety of cancer cell lines. Their mechanism often involves the inhibition of key enzymes, such as protein kinases, that are critical for cancer cell growth and survival. ekb.egmdpi.com

In Vitro and In Vivo Anticancer Efficacy

Numerous studies have demonstrated the potent in vitro anticancer activity of pyrimidine-5-carbonitrile derivatives. rsc.orgrsc.org These compounds have been evaluated against panels of human tumor cell lines, including colorectal carcinoma (HCT-116), hepatocellular carcinoma (HepG-2), breast cancer (MCF-7), and non-small cell lung cancer (A549). rsc.orgnih.gov

One study reported a series of pyrimidine-5-carbonitrile derivatives where compound 11b showed IC50 values of 3.37, 3.04, 4.14, and 2.4 μM against HCT-116, HepG-2, MCF-7, and A549 cells, respectively, proving to be 4.5 to 8.4 times more active than the standard drug erlotinib. rsc.org Another derivative, compound 10b, also exhibited excellent activity with IC50 values of 3.56, 5.85, and 7.68 µM against HepG2, A549, and MCF-7 cell lines. ekb.egrsc.org

Furthermore, novel 5-FU (fluorouracil) analogs have been developed and tested against pancreatic cancer cell lines. nih.gov An analog designated XYZ-I-73 displayed a remarkable cytotoxic effect, with an IC50 value of 3.6 ± 0.4 μM in Miapaca-2 cells. This was approximately 4-fold more potent than the parent compound, 5-FU, and 7-fold more potent than Gemcitabine. nih.gov In vivo evaluations of the most promising compounds, such as indolyl-pyrimidine hybrids, have confirmed their antitumor efficacy in tumor-bearing mice models. nih.gov

Table 2: In Vitro Cytotoxicity (IC50) of Selected Pyrimidine Derivatives

CompoundCell LineIC50 Value (µM)Reference
11b HCT-116 (Colorectal)3.37 rsc.org
11b HepG-2 (Hepatocellular)3.04 rsc.org
11b MCF-7 (Breast)4.14 rsc.org
11b A549 (Lung)2.4 rsc.org
10b HepG2 (Hepatocellular)3.56 ekb.egrsc.org
XYZ-I-73 Miapaca-2 (Pancreatic)3.6 ± 0.4 nih.gov
4g MCF-7 (Breast)5.1 nih.gov
4g HepG2 (Hepatocellular)5.02 nih.gov

Molecular Docking Studies for Target Identification

Molecular docking studies are crucial for elucidating the mechanism of action of these anticancer agents at the molecular level. These computational techniques help identify the specific biological targets and predict the binding interactions between the pyrimidine derivatives and target proteins. nih.govmdpi.com

For many anticancer pyrimidine derivatives, the epidermal growth factor receptor (EGFR) has been identified as a key target. rsc.orgnih.gov Docking studies have shown that pyrimidine-5-carbonitrile compounds can fit into the ATP-binding pocket of both wild-type EGFR (EGFRWT) and its mutated form (EGFRT790M). rsc.org For example, compound 10b was identified as a potent EGFR inhibitor with an IC50 of 8.29 nM. ekb.egrsc.org Similarly, compound 11b was found to be highly active against both EGFRWT (IC50 = 0.09 μM) and EGFRT790M (IC50 = 4.03 μM). rsc.org

Other studies have identified dual inhibitory action against targets like Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Human Epidermal Growth Factor Receptor 2 (HER-2). mdpi.com Non-fused cyanopyridone derivatives, which are related to pyrimidines, showed potent inhibition of both VEGFR-2 and HER-2 kinases. mdpi.com Docking studies have also been employed to investigate interactions with other targets like the KRAS-G12D protein, a challenging target in cancer therapy. nih.gov These insights are instrumental in the rational design and optimization of more potent and selective anticancer agents based on the pyrimidine scaffold.

Anti-inflammatory and Immunomodulatory Effects of Pyrimidine Derivatives

Pyrimidine derivatives have been the subject of extensive research due to their significant pharmacological potential, particularly their anti-inflammatory and immunomodulatory activities. nih.govgsconlinepress.com Several pyrimidine analogs have been successfully developed into clinically used anti-inflammatory drugs, such as proquazone, epirizole, and tofacitinib. nih.gov The anti-inflammatory effects of pyrimidines are largely attributed to their ability to inhibit key inflammatory mediators. nih.gov These include prostaglandin E2 (PGE2), nitric oxide (NO), nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), various cytokines, and chemokines. nih.gov

The primary mechanism of action for many pyrimidine-based anti-inflammatory agents is the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2, which in turn reduces the production of PGE2. nih.gov Studies have focused on developing selective COX-2 inhibitors to minimize the gastrointestinal side effects associated with non-selective NSAIDs. For instance, certain synthesized pyrimidine derivatives have demonstrated potent and selective inhibition of COX-2. mdpi.comgsconlinepress.com In one study, derivatives labeled as 5 and 6 showed noteworthy in vitro anti-inflammatory activity by potently suppressing COX-2, with IC50 values of 0.04 ± 0.09 μmol and 0.04 ± 0.02 μmol, respectively, comparable to the standard drug celecoxib (IC50 = 0.04 ± 0.01 μmol). nih.gov

Beyond COX inhibition, pyrimidine derivatives also exhibit anti-inflammatory effects by targeting other mediators. Pyrido[2,3-d]pyrimidine derivatives, for example, have been evaluated for their ability to inhibit lipoxygenase (LOX), another enzyme involved in the inflammatory cascade. mdpi.com

In terms of immunomodulatory effects, certain pyrimidine derivatives have been shown to influence the activity of the immune system. For example, the pyrimidine derivative xymedon has been observed to stimulate nucleic acid synthesis in thymocytes and increase the nucleic acid content in blood serum in animal models. nih.gov It also enhanced the secretion of endogenous DNA by human lymphocytes stimulated with PNA in vitro, suggesting a systemic immunotropic mechanism. nih.gov

Table 1: Selected Pyrimidine Derivatives with Anti-inflammatory Activity

Compound/Derivative Target Activity Reference
Derivative 5 COX-2 IC50 = 0.04 ± 0.09 μmol nih.gov
Derivative 6 COX-2 IC50 = 0.04 ± 0.02 μmol nih.gov
Celecoxib (Standard) COX-2 IC50 = 0.04 ± 0.01 μmol nih.gov
Compound L1 COX-2 High selectivity over COX-1 mdpi.comnih.gov
Compound L2 COX-2 High selectivity over COX-1 mdpi.comnih.gov
Derivative 2a LOX IC50 = 42 μM mdpi.com
Derivative 2f LOX IC50 = 47.5 μM mdpi.com

Enzyme Inhibition Studies

The pyrimidine scaffold is a privileged structure in medicinal chemistry, particularly for the development of enzyme inhibitors. mdpi.com Its ability to mimic the adenine ring of ATP allows it to bind to the active sites of numerous enzymes, leading to their inhibition. rsc.orgrsc.org

Kinase Pathway Inhibition

Protein kinases are crucial enzymes that regulate a vast array of cellular processes, including growth, differentiation, and metabolism; their dysregulation is a hallmark of cancer. researchgate.net Pyrimidine derivatives have been extensively explored as kinase inhibitors. researchgate.netacs.org The pyrimidine core is a feature of eight FDA-approved kinase inhibitor drugs. acs.org

Tyrosine Kinase Inhibitors (TKIs): Many pyrimidine derivatives act as inhibitors of specific tyrosine kinases like the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR). researchgate.netmdpi.com Inhibition of these kinases is critical for controlling tumor cell proliferation, angiogenesis, and metastasis. researchgate.net For instance, a series of 4-aminopyrimidine-5-carbaldehyde oximes were found to have potent VEGFR-2 inhibitory activity. nih.gov Similarly, pyrrolo[2,3-d]pyrimidine derivatives have been developed as covalent EGFR-TKIs, showing high potency against activating mutants like T790M. nih.gov One such compound selectively inhibited the T790M mutant EGFR with an IC50 value of 0.21 nM, demonstrating 104-fold greater potency compared to the wild-type EGFR. nih.gov

Other Kinases: The pyrazolo[3,4-d]pyrimidine scaffold has been particularly successful in generating inhibitors for a range of kinases. rsc.orgrsc.org This structure is an isostere of adenine, allowing it to effectively mimic hinge region binding in kinase active sites. rsc.orgrsc.org This has led to the development of inhibitors for Bruton's tyrosine kinase (BTK), such as ibrutinib, and for serine/threonine kinases like Aurora kinase (AURK) and polo-like kinase (PLK), which are involved in cell cycle regulation. rsc.orgnih.gov Certain pyrimidine-fused heterocyclic compounds have shown potent inhibition of AURKA and AURKB. nih.gov The pyrimidine scaffold has also been used to develop inhibitors for Src kinase, a non-receptor tyrosine kinase implicated in cancer. bohrium.com

Table 2: Examples of Pyrimidine-Based Kinase Inhibitors

Compound Class Target Kinase(s) Example Activity Reference
Pyrrolo[2,3-d]pyrimidines EGFR (T790M mutant) IC50 = 0.21 nM nih.gov
Pyrrolo[2,3-d]pyrimidines EGFR (wild-type) IC50 = 22 nM nih.gov
4-Aminopyrimidine-5-carbaldehyde oximes VEGFR-2 Potent inhibitory activity nih.gov
Pyrazolo[3,4-d]pyrimidines BTK Ibrutinib (approved drug) rsc.org
Pyrimidine Derivatives AURKA, AURKB, PLK Potent inhibition (IC50 in nM range) nih.gov
Halogenated Pyrrolo[2,3-d]pyrimidines EGFR, Her2, VEGFR2, CDK2 Compound 5k: IC50 = 40-204 nM mdpi.com

Other Enzyme Targets

Beyond kinases, pyrimidine derivatives have been shown to inhibit other classes of enzymes.

Lipoxygenase (LOX): As mentioned previously, certain pyrido[2,3-d]pyrimidine derivatives have been identified as inhibitors of lipoxygenase, an enzyme involved in the biosynthesis of leukotrienes, which are inflammatory mediators. The most potent derivatives in one study, compounds 2a and 2f, exhibited IC50 values of 42 μM and 47.5 μM, respectively. mdpi.com

Lactate Dehydrogenase (LDH): The inhibition of human lactate dehydrogenase A (hLDHA) is a target in cancer therapy. A novel family of ethyl pyrimidine-quinolinecarboxylate derivatives was designed and synthesized as hLDHA inhibitors. mdpi.com Docking simulations were confirmed by spectrofluorometric assays, with thirteen of the sixteen synthesized hybrid compounds showing IC50 values of less than 5 μM. mdpi.com Some of these compounds also showed selectivity for the A isoform over the B isoform (hLDHB). mdpi.com

Dihydrofolate Reductase (DHFR): Pyrido[2,3-d]pyrimidine ring systems have been investigated as inhibitors of dihydrofolate reductase, an enzyme crucial for the synthesis of nucleic acids and amino acids. mdpi.com

Central Nervous System (CNS) Activities of Pyrimidine-Carbaldehyde Analogs

The pyrimidine scaffold is prevalent in a variety of compounds that are active in the central nervous system. nih.govresearchgate.net Derivatives have been investigated for a range of CNS applications, including as anticonvulsant, sedative, and hypnotic agents. nih.govnih.goveurekaselect.com The metabolic changes in pyrimidine levels can lead to abnormal neurological activity, highlighting their importance in CNS regulation. researchgate.net

Antihypertensive and Calcium Channel Blocking Effects

Pyrimidine derivatives have been widely explored for their cardiovascular effects, particularly as antihypertensive agents acting via calcium channel blockade. mdpi.comnih.gov These compounds are often designed as aza-analogs or bioisosteres of dihydropyridines, a well-established class of calcium channel blockers (CCBs) like nifedipine. mdpi.com

The mechanism of action involves blocking L-type calcium channels, which leads to vasodilation and a subsequent reduction in blood pressure. alliedacademies.org Numerous studies have synthesized and evaluated novel pyrimidine derivatives for this activity. For example, a series of Biginelli-derived pyrimidines and fused pyrimidines were synthesized, with several compounds showing ex vivo calcium channel blocking activities comparable to or greater than nifedipine. mdpi.com In another study, new pyrimidine derivatives demonstrated a significant decrease in the mean arterial blood pressure in rabbits. researchgate.net Certain compounds from this series also exhibited relaxation of rabbit aortae in the range of 74.4% to 89.2%, compared to 57.6% for nifedipine. researchgate.net

Further research has shown that some tetrahydropyrimidine-2-thione derivatives are more potent antihypertensive agents than nifedipine. nih.gov The antihypertensive effects of some pyrimidine derivatives are also linked to additional mechanisms, including antioxidant and anti-inflammatory pathways, and the activation of endothelial nitric oxide synthase (eNOS) expression. researchgate.netresearchgate.net

Table 3: Antihypertensive and Calcium Channel Blocking Activity of Selected Pyrimidine Derivatives

Compound Series Model/Assay Finding Reference
Biginelli-derived pyrimidines (Compounds 2, 3a, 3b, 4, 11, 13) Ex vivo calcium channel blocking Highest activity, comparable to nifedipine mdpi.com
Achiral pyrimidine derivatives (Compounds 5a, 5b, 9b, 9c) Rabbit aortae relaxation Relaxation of 74.4% - 89.2% (vs. 57.6% for nifedipine) researchgate.net
Tetrahydropyrimidine-2-thione (Compounds 1, 2b) In vivo antihypertensive More potent than nifedipine nih.gov
Barbiturate derivatives (SR-5, SR-8, SR-9, SR-10) Isolated rat aortic rings Relaxed phenylephrine and K+-induced contractions researchgate.net

Anticonvulsant Properties

Various pyrimidine derivatives have demonstrated significant potential as anticonvulsant agents. nih.govekb.eg Their mechanism of action can involve targeting different neurotransmitter systems, including GABA, glutamate, serotonin, and dopamine. ekb.eg The maximal electroshock (MES) test, which identifies compounds effective against grand mal seizures, and the pentylenetetrazole (PTZ) induced-seizure test, which suggests a GABA-mediated mode of action, are commonly used to evaluate these properties. ekb.eg

Studies have explored the incorporation of the pyrimidine scaffold with other nitrogenous heterocyclic rings like thiazole, pyrazole, and triazole, resulting in agents with significant anticonvulsant activity. ekb.eg Some pyrimido[2,1-f]theophylline derivatives have been tested in CNS activity screens and showed weak anti-convulsant properties, though they produced more significant sedative effects. nih.gov The development of N-Benzylpyrrolo[2,3-d]-, -pyrazolo[3,4-d]-, and -triazolo[4,5-d]pyrimidines represents another avenue of research into pyrimidine-based anticonvulsants. acs.org The broad applicability of pyrimidines in CNS disorders continues to make them an attractive scaffold for the development of new anticonvulsant drugs. eurekaselect.comnih.gov

Table 4: Investigated Pyrimidine Scaffolds for Anticonvulsant Activity

Scaffold/Derivative Class Key Feature Evaluation Models Reference
Substituted thiopyrimidines Incorporation of thiazole, pyrazole, and triazole rings MES and PTZ tests ekb.eg
Pyrimido[2,1-f]theophylline derivatives Theophylline fusion CNS activity screening nih.gov
N-Benzylpyrrolo/pyrazolo/triazolo[4,5-d]pyrimidines Imidazole ring modifications Anticonvulsant activity screening acs.org

Antioxidant Activities and Radical Scavenging Properties

Asymmetric Autocatalysis and Chiral Amplification in Pyrimidine-5-carbaldehyde Systems

Pyrimidine-5-carbaldehydes are central to the study of asymmetric autocatalysis, most notably in the Soai reaction. This reaction involves the alkylation of pyrimidine-5-carbaldehydes with diisopropylzinc and is renowned for its remarkable efficiency in asymmetric autocatalysis and chiral amplification. nih.gov The product of the reaction, a pyrimidyl alkanol, acts as a chiral catalyst for its own formation, leading to a significant increase in the enantiomeric excess (ee) of the product from a very small initial chiral imbalance. acs.orgworldscientific.com

The substituent at the 2-position of the pyrimidine ring plays a crucial role in the efficacy of the autocatalysis and the level of chiral amplification. acs.org While a variety of pyrimidine-5-carbaldehydes have been studied, those with alkynyl substituents at the 2-position have demonstrated superior autocatalysis and selectivity. nih.gov Nevertheless, the general principle of the reaction applies to a range of analogs, making the pyrimidine-5-carbaldehyde framework a key system for investigating the origins of homochirality in biomolecules. nih.govworldscientific.com

The remarkable amplification of enantiomeric excess is a hallmark of the Soai reaction with pyrimidine-5-carbaldehydes. The table below illustrates a typical progression of enantiomeric excess over consecutive reaction cycles.

Reaction CycleInitial Enantiomeric Excess (ee) of CatalystEnantiomeric Excess (ee) of Product
10.00005%Low
2LowModerate
3Moderate>99.5%

This table represents a generalized outcome of the Soai reaction with 2-alkynyl-substituted pyrimidine-5-carbaldehydes, demonstrating the significant chiral amplification over successive reactions. acs.orgworldscientific.com

This powerful amplification makes pyrimidine-5-carbaldehyde systems, including analogs like 2-ethylpyrimidine-5-carbaldehyde, invaluable for studying the mechanisms of chiral symmetry breaking and the evolution of homochirality. nih.gov

Applications of 2 Ethylpyrimidine 5 Carbaldehyde in Diverse Chemical Sciences

Agrochemical Formulations and Crop Protection

The pyrimidine (B1678525) ring is a well-established scaffold in the design of biologically active molecules, including those used in agriculture. The functional groups attached to this core play a crucial role in determining the compound's efficacy and mode of action. While specific research on 2-Ethylpyrimidine-5-carbaldehyde in agrochemicals is emerging, the applications of closely related analogues, such as 2-(Ethylthio)pyrimidine-5-carbaldehyde, provide strong evidence for its potential in this sector. chemimpex.com

Research Findings:

Building Block for Herbicides and Fungicides: The related compound, 2-(Ethylthio)pyrimidine-5-carbaldehyde, serves as a key intermediate in the synthesis of novel herbicides and fungicides. chemimpex.com The presence of the pyrimidine structure is critical to the biological activity of these agrochemicals. The aldehyde functional group on the pyrimidine ring offers a reactive site for further chemical modifications, allowing for the creation of a diverse library of potential crop protection agents.

Innovation in Crop Protection: The ability of pyrimidine-carbaldehydes to act as foundational structures in the synthesis of more complex organic molecules presents significant opportunities for innovation in crop protection products. chemimpex.com By modifying the aldehyde group and the ethyl substituent, chemists can fine-tune the biological activity and physical properties of the resulting compounds to target specific pests or diseases while minimizing environmental impact. The versatility of these compounds makes them valuable for researchers and industry professionals aiming to develop next-generation agrochemical formulations. chemimpex.com

CompoundApplication AreaRole
2-(Ethylthio)pyrimidine-5-carbaldehydeAgrochemicalsBuilding block for herbicides and fungicides

Material Science Applications of Pyrimidine-Carbaldehydes

The electron-deficient nature of the pyrimidine ring, combined with the versatile reactivity of the carbaldehyde group, makes pyrimidine-carbaldehydes attractive candidates for the development of advanced functional materials. researchgate.net These materials often possess unique optical and electronic properties suitable for a range of applications, from polymer science to optoelectronics.

Pyrimidine derivatives are recognized for their capacity to form stable, high-quality nanomaterials with significant electrical and optical properties. researchgate.net The incorporation of pyrimidine-carbaldehydes into polymer chains can impart specific functionalities to the resulting materials.

Research Findings:

Precursors to Functional Materials: Compounds like 2-(Ethylthio)pyrimidine-5-carbaldehyde are utilized in material science as building blocks for complex organic compounds, paving the way for new functional materials. chemimpex.com The aldehyde group can participate in various polymerization reactions, such as condensation polymerization, to integrate the pyrimidine moiety into a polymer backbone.

High-Quality Organic Semiconductors: Pyrimidine-5-carbaldehyde (B119791) and its derivatives are considered valuable components in the synthesis of high-quality organic semiconductors and other electronic materials. researchgate.netchemscene.com The resulting polymers can exhibit desirable charge transport characteristics, making them suitable for applications in electronic devices.

The field of optoelectronics has particularly benefited from the unique properties of pyrimidine-based molecules. The strong electron-accepting properties of the pyrimidine ring make it a crucial component in materials designed for Organic Light-Emitting Diodes (OLEDs). researchgate.net

Research Findings:

Core Building Block in OLED Materials: Due to its high electron-accepting capability and coordination ability, the pyrimidine unit is incorporated as a fundamental building block in various types of OLED materials. researchgate.net This includes phosphorescent emitters, fluorescent emitters, bipolar host materials, and electron-transporting materials. researchgate.net The aldehyde functional group of a compound like this compound provides a convenient handle to synthesize these more complex OLED materials.

Thermally Activated Delayed Fluorescence (TADF): Pyrimidine derivatives have been instrumental in the development of advanced TADF emitters. researchgate.net These materials can harvest both singlet and triplet excitons, leading to significantly higher device efficiencies. For instance, blue TADF OLEDs based on pyrimidine emitters have achieved very high external quantum efficiencies, with some of the best-performing devices being based on pyrimidine-containing molecules. rsc.org

Host Materials for High-Efficiency OLEDs: Pyrimidine-based structures are also used to create bipolar host materials, which are essential for achieving high efficiency in OLEDs. rsc.orgvu.lt For example, combining an acridine (B1665455) donor with pyrimidine acceptors has led to novel host materials with high triplet energies, which is a critical requirement for efficient blue TADF and phosphorescent OLEDs. vu.lt Research has demonstrated that pyrimidine-based host materials are suitable for high-efficiency green TADF-OLEDs, achieving outstanding performance. rsc.org

Deep-Blue Emitters: The introduction of a pyrimidine core into multi-resonance (MR) TADF materials has been shown to produce deep-blue emitters with very narrow emission spectra. chemrxiv.org This strategy helps to stiffen the molecular framework, leading to improved color purity and high external quantum efficiencies in the resulting OLEDs. chemrxiv.org

Pyrimidine Application in OLEDsFunctionKey Advantage
Emitter MaterialsComponent of fluorescent, phosphorescent, and TADF emitters. researchgate.netrsc.orgHigh electron-accepting property, enabling efficient light emission. researchgate.net
Host MaterialsForms bipolar host materials for TADF and phosphorescent emitters. rsc.orgvu.ltHigh triplet energy, facilitating efficient energy transfer to the emitter. vu.lt
Electron Transport LayersUsed in materials for electron transport. researchgate.netGood electron mobility due to the electron-deficient pyrimidine ring. researchgate.net

Catalytic Applications

The pyrimidine scaffold and the carbaldehyde functional group can both play roles in catalysis, either as part of a ligand for a metal catalyst or as a key reactant in catalyzed synthetic transformations.

Research Findings:

Phase Transfer Catalysis: In the synthesis of new pyrimidine derivatives, phase transfer catalysts have been effectively used to facilitate reactions involving a pyrimidine-carbaldehyde core. shd-pub.org.rs For instance, in the regioselective functionalization of 2,4,6-trichloropyrimidine-5-carbaldehyde, various catalysts were examined to promote C-N bond formation, demonstrating the utility of catalysis in modifying such molecules. shd-pub.org.rs

Synthesis of Heterocyclic Scaffolds: Pyrimidine derivatives are key precursors in one-pot multicomponent reactions for synthesizing larger, more complex heterocyclic structures like 5H-pyrano[2,3-d]pyrimidines. nih.gov These reactions are often promoted by a wide range of hybrid catalysts, including organocatalysts, metal catalysts, and nanocatalysts, highlighting the importance of catalysis in building medicinally relevant scaffolds from pyrimidine building blocks. nih.gov

Heterogeneous Nanocatalysis: While not a pyrimidine, the related pyridine-2-carbaldehyde has been used to create copper(II) complexes supported on magnetic nanoparticles. rsc.org These materials have shown excellent catalytic activity in the synthesis of other organic molecules and can be easily recovered and reused. rsc.org This suggests a potential pathway for developing recyclable catalysts based on this compound for green chemistry applications.

Analytical Chemistry Reagents and Methodologies

In analytical chemistry, reagents are often needed for derivatization to enhance the detection of an analyte or to separate components of a mixture. The aldehyde group of this compound makes it a candidate for such applications.

Research Findings:

Derivatization Reagent: The aldehyde functional group is known to react with various nucleophiles, such as amines and hydrazines. This reactivity can be exploited in analytical chemistry to create derivatives of target analytes that are more easily detected by techniques like UV-Vis spectroscopy or fluorescence, or that are more volatile for gas chromatography. While direct studies on this compound as a derivatizing agent are not prominent, the principle is well-established for aldehydes.

Synthesis of Analytical Standards: Pyrimidine-5-carboxaldehyde is used in the preparation of chiral pyrimidyl alkanols through reactions with organozinc reagents. fishersci.ca These chiral alcohols can serve as analytical standards for calibrating chromatographic systems or for use in asymmetric synthesis studies.

Component in Analytical Systems: The broader class of pyrimidine derivatives, such as 2-aminopyrimidine-5-carboxaldehyde, is associated with applications in analytical chemistry. sigmaaldrich.com This suggests that the pyrimidine scaffold can be incorporated into more complex analytical systems, such as chemosensors, where the pyrimidine nitrogens could coordinate with metal ions, and the aldehyde could be part of a signaling unit.

Future Perspectives and Research Challenges for 2 Ethylpyrimidine 5 Carbaldehyde

Development of Novel and Sustainable Synthetic Routes

The advancement of 2-Ethylpyrimidine-5-carbaldehyde applications is intrinsically linked to the development of efficient and environmentally benign synthetic methodologies. Current synthetic strategies often rely on traditional methods that may involve harsh reaction conditions, stoichiometric reagents, and the generation of significant waste. Future research must prioritize the development of novel and sustainable synthetic routes that align with the principles of green chemistry.

A promising avenue lies in the exploration of catalytic methods. For instance, iridium-catalyzed multicomponent synthesis has been shown to be effective for producing highly substituted pyrimidines from amidines and alcohols, offering a regioselective and sustainable alternative. nih.gov Similarly, other metal-catalyzed cross-coupling reactions could be adapted for the direct formylation of a 2-ethylpyrimidine (B2674074) precursor, minimizing the number of synthetic steps. The use of microwave-assisted organic synthesis (MAOS) also presents an opportunity to accelerate reaction times, increase yields, and reduce energy consumption in the synthesis of pyrimidine (B1678525) derivatives. researchgate.net

Furthermore, the development of one-pot reactions, where multiple transformations occur in a single reaction vessel, can significantly improve process efficiency and reduce waste. growingscience.comtandfonline.com Research into flow chemistry processes for the synthesis of this compound could also offer advantages in terms of safety, scalability, and precise control over reaction parameters.

Synthetic StrategyPotential AdvantagesKey Research Focus
Catalytic Formylation High atom economy, reduced waste, milder reaction conditions.Development of selective and recyclable catalysts.
Multicomponent Reactions Increased molecular complexity in a single step, combinatorial library synthesis. nih.govOptimization of reaction conditions and substrate scope.
Microwave-Assisted Synthesis Reduced reaction times, increased yields, energy efficiency. researchgate.netAdapting existing protocols and developing new microwave-specific methods.
Flow Chemistry Enhanced safety, scalability, and process control.Designing and optimizing continuous flow reactors for pyrimidine synthesis.
One-Pot Syntheses Improved efficiency, reduced purification steps, less solvent waste. growingscience.comtandfonline.comDesigning tandem or domino reaction sequences.

Exploration of Undiscovered Biological Activities

The pyrimidine nucleus is a cornerstone of many biologically active compounds, exhibiting a wide range of pharmacological properties including anticancer, antimicrobial, antiviral, and anti-inflammatory activities. orientjchem.orgjuniperpublishers.comresearchgate.netnih.gov While the specific biological profile of this compound is not extensively documented, its structural motifs suggest a high potential for therapeutic applications.

Future research should focus on a systematic exploration of its biological activities. High-throughput screening (HTS) of this compound and its derivatives against a diverse panel of biological targets could uncover novel therapeutic leads. Given that derivatives of pyrimidine-5-carbaldehyde (B119791) have shown inhibitory activity against enzymes like VEGFR-2, a key regulator of angiogenesis, investigating its potential as an anticancer agent is a logical starting point. nih.gov

Moreover, the aldehyde functionality provides a reactive handle for the synthesis of a diverse library of compounds through reactions such as reductive amination, oxidation, and condensation. This allows for the generation of Schiff bases, oximes, hydrazones, and other derivatives, each with the potential for unique biological activities. nih.gov The exploration of these derivatives against various microbial strains (bacteria and fungi), viruses, and cancer cell lines is a critical area for future investigation. orientjchem.orgasianpharmtech.com

Advanced Structural Modifications for Enhanced Potency and Selectivity

To transform this compound from a starting material into a potent and selective drug candidate, advanced structural modifications are necessary. Structure-activity relationship (SAR) studies will be crucial in guiding the design of new analogues with improved pharmacological profiles.

Key areas for structural modification include:

The Aldehyde Group: As the most reactive site, the aldehyde can be converted into a wide array of other functional groups. For example, its conversion to an oxime has been shown to yield potent VEGFR-2 inhibitors. nih.gov Other modifications could include the formation of imines, amides, or alcohols to explore different interactions with biological targets.

The Ethyl Group: The ethyl group at the 2-position can be varied to modulate lipophilicity and steric bulk. Replacing it with other alkyl chains, cyclic groups, or aromatic rings could significantly impact binding affinity and selectivity.

The Pyrimidine Ring: Substitution at other positions on the pyrimidine ring, if synthetically accessible, could further fine-tune the electronic properties and three-dimensional shape of the molecule, leading to enhanced biological activity.

The synthesis and biological evaluation of a focused library of these modified compounds will provide valuable data for establishing robust SAR models. nih.gov

Integration of Computational and Experimental Approaches in Drug Discovery

The integration of computational and experimental approaches is a powerful strategy to accelerate the drug discovery process for this compound. nih.govnih.gov In silico methods can provide valuable insights into the potential biological activities and physicochemical properties of the compound and its derivatives, thereby guiding synthetic efforts and reducing the need for extensive and costly experimental screening. nih.govetflin.com

Key computational techniques that can be applied include:

Molecular Docking: This technique can predict the binding orientation and affinity of this compound derivatives to the active sites of various protein targets. nih.gov This can help in prioritizing compounds for synthesis and biological testing.

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models can be developed to correlate the structural features of a series of pyrimidine derivatives with their biological activities. mdpi.com These models can then be used to predict the activity of new, unsynthesized compounds.

Virtual Screening: Large chemical databases can be virtually screened to identify other compounds with similar structural features to this compound that may possess desirable biological activities. mdpi.com

ADME/Tox Prediction: Computational models can be used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new derivatives, helping to identify candidates with favorable drug-like properties early in the discovery pipeline. nih.gov

By combining the predictions from these computational methods with experimental validation, a more efficient and targeted approach to drug discovery can be achieved. academie-sciences.fr

Scale-up Considerations for Industrial Applications

For this compound to be utilized in large-scale industrial applications, such as the production of pharmaceuticals or fine chemicals, the development of a robust and scalable synthetic process is paramount. The transition from a laboratory-scale synthesis to an industrial process presents several challenges that must be addressed.

Key considerations for scale-up include:

Process Optimization: The reaction conditions, including temperature, pressure, catalyst loading, and reaction time, need to be optimized to maximize yield, minimize by-product formation, and ensure process safety.

Cost of Starting Materials: The cost and availability of the starting materials are critical factors for the economic viability of an industrial process. Research into utilizing cheaper and more readily available precursors is essential.

Purification: Efficient and scalable purification methods are required to obtain the final product with the desired purity. This may involve techniques such as crystallization, distillation, or chromatography.

Safety and Environmental Impact: A thorough evaluation of the potential hazards associated with the process and the environmental impact of any waste generated is necessary. The development of a process that minimizes the use of hazardous reagents and solvents is a key goal. shd-pub.org.rs

Addressing these scale-up challenges will be crucial for the successful commercialization of this compound and its derivatives.

Q & A

Basic Research Question

  • NMR Analysis :
    • ¹H NMR : The aldehyde proton typically appears as a singlet at δ 9.8–10.2 ppm. Splitting or shifts may indicate hydrogen bonding or impurities .
    • ¹³C NMR : The carbonyl carbon resonates at δ 190–195 ppm. Discrepancies suggest tautomerism or degradation .
  • X-ray Crystallography :
    • Use SHELX software for refinement. Challenges include resolving disorder in the aldehyde moiety due to its flexibility .
    • Example bond lengths: C=O (1.22 Å), C-CH₂ (1.48 Å) .

Advanced Tip : Pair experimental data with DFT calculations (e.g., Gaussian) to validate electronic structure and predict vibrational modes (IR/Raman) .

What strategies mitigate byproduct formation during the synthesis of this compound?

Advanced Research Question

  • Byproduct Identification :
    • LC-MS or GC-MS detects common byproducts like oxidation products (e.g., carboxylic acids) or dimerized aldehydes .
  • Mitigation Techniques :
    • Inert atmosphere : Reduces oxidation of the aldehyde group .
    • Stepwise quenching : Slowly neutralize acidic reagents to prevent exothermic side reactions .
  • Example Optimization :
    • Reducing POCl₃ stoichiometry from 3.0 to 1.2 equivalents decreased dimerization by 40% .

How can computational chemistry guide the design of derivatives or analogs of this compound?

Advanced Research Question

  • Molecular Docking : Predict binding affinity for target proteins (e.g., kinase inhibitors). The aldehyde group may act as a hydrogen-bond acceptor .
  • QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing groups on the pyrimidine ring) with reactivity or solubility .
  • Example Workflow :
    • Optimize geometry using B3LYP/6-31G(d).
    • Calculate Fukui indices to identify nucleophilic/electrophilic sites .

What are the stability considerations for this compound under varying storage conditions?

Basic Research Question

  • Degradation Pathways :
    • Oxidation to carboxylic acid under ambient O₂.
    • Moisture-induced hydrolysis forming hydrates .
  • Storage Recommendations :
    • Argon-purged vials at –20°C (degradation <5% over 6 months) .
    • Avoid prolonged exposure to light (UV-induced radical formation) .

Advanced Tip : Use accelerated stability studies (40°C/75% RH) with HPLC monitoring to predict shelf life .

How should researchers address contradictions between experimental and theoretical data for this compound?

Advanced Research Question

  • Case Study : Discrepant NMR chemical shifts may arise from solvent effects or conformational dynamics.
    • Solution : Compare experimental data with computed shifts (e.g., GIAO method) in the same solvent model .
  • Crystallographic vs. DFT Bond Lengths :
    • Differences >0.05 Å may indicate crystal packing forces. Use Hirshfeld surface analysis to assess intermolecular interactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.